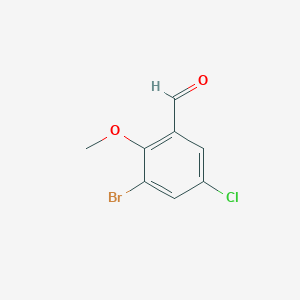

3-Bromo-5-chloro-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPXUMZJOUCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359592 | |

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25299-26-7 | |

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-chloro-2-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Among these, this compound stands out as a highly functionalized intermediate. The strategic placement of its reactive aldehyde group, the synthetically versatile bromine and chlorine atoms, and the modulating methoxy group provides a rich platform for molecular elaboration. This guide offers a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a validated synthetic protocol, outline a robust framework for its analytical characterization, and explore its potential as a key building block in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The benzene ring, adorned with a strategic arrangement of functional groups, is a privileged structure in medicinal chemistry. Halogen atoms, such as bromine and chlorine, are known to modulate a molecule's pharmacokinetic profile by influencing its lipophilicity, metabolic stability, and binding interactions. The methoxy group can act as a hydrogen bond acceptor and improve oral bioavailability. When these features are combined with an aldehyde—a versatile handle for forming carbon-carbon and carbon-nitrogen bonds—the resulting molecule becomes an exceptionally valuable synthetic intermediate.

The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids that exhibit potent biological properties, including antibacterial, antifungal, and antitumor activities.[1] The specific substitution pattern of this compound offers a unique electronic and steric environment, making it a compelling starting point for the synthesis of novel compounds in drug discovery programs.[2] This document serves as a senior-level guide to understanding and utilizing this potent chemical entity.

Physicochemical Properties and Molecular Identification

Accurate identification begins with a thorough understanding of the compound's fundamental properties. The molecular weight and other key identifiers are crucial for experimental design, reaction stoichiometry, and analytical interpretation.

Core Molecular Data

The essential quantitative data for this compound are summarized below. The molecular weight is derived from the atomic masses of its constituent elements (C₈H₆BrClO₂).

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3] |

| Exact Mass | 247.92397 Da | [4] |

| CAS Number | 25299-26-7 | [5] |

| Appearance | Typically an off-white to yellow solid | --- |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| LogP (Octanol/Water Partition Coeff.) | 2.92 | [3] |

Chemical Structure

The structural arrangement of the substituents on the benzaldehyde ring dictates its reactivity and potential for further modification.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

A reliable and scalable synthetic route is paramount for any chemical intermediate. The synthesis of this compound can be efficiently achieved via the methylation of its corresponding hydroxyl precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-bromo-5-chlorosalicylaldehyde).

Rationale for Synthetic Strategy

The chosen strategy leverages the high reactivity of the phenolic hydroxyl group for O-alkylation. This approach is advantageous for several reasons:

-

Precursor Availability: 3-Bromo-5-chloro-2-hydroxybenzaldehyde is a commercially available starting material.[6]

-

Reaction Selectivity: Methylation of the phenolic hydroxyl group is a high-yielding and selective transformation that can be achieved under mild conditions, leaving the aldehyde and halogen functionalities intact.

-

Simplicity and Scalability: The protocol employs common laboratory reagents and equipment, making it readily scalable for producing larger quantities.

Proposed Synthetic Workflow

The workflow involves a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a mild base, acts as a nucleophile to attack a methylating agent.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The carbonate acts as the base to deprotonate the phenol and serves as a scavenger for the acid byproduct.

-

Methylating Agent: Slowly add dimethyl sulfate (Me₂SO₄, 1.2-1.5 eq) to the stirring suspension at room temperature. Causality Note: A slight excess of the methylating agent ensures complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

-

In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. This removes inorganic salts and residual polar reagents.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.[7]

Spectroscopic and Spectrometric Analysis

| Technique | Expected Result and Interpretation |

| ¹H NMR | Aromatic Region: Two doublets in the 7.0-8.0 ppm range, corresponding to the two aromatic protons. Methoxy Signal: A sharp singlet around 3.9-4.1 ppm, integrating to 3 hydrogens. Aldehyde Signal: A singlet around 10.0-10.5 ppm, integrating to 1 hydrogen. The splitting pattern confirms the substitution. |

| ¹³C NMR | Carbonyl Carbon: A signal in the 185-195 ppm region. Aromatic Carbons: Multiple signals between 110-160 ppm, including those directly attached to the halogens and oxygen. Methoxy Carbon: A signal around 55-65 ppm. |

| FTIR (ATR) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-O Stretch (Aryl Ether): A characteristic band around 1250 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Signals around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A complex cluster of peaks around m/z 248, 250, and 252. This pattern is definitive, arising from the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). |

Quality Control Workflow

Ensuring lot-to-lot consistency is critical for applications in drug development. A standardized QC workflow should be implemented.

Caption: Potential synthetic derivatization pathways.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.

-

Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4][6][8]Harmful if swallowed. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]Keep away from strong oxidizing agents and bases. [9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and highly functionalized structure make it an ideal scaffold for the creation of novel and diverse molecular entities. The combination of an aldehyde handle with orthogonally reactive halogen sites provides a powerful platform for combinatorial chemistry and targeted synthesis. By adhering to the rigorous analytical and safety protocols outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Scientific Electronic Library Online. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Wiley Science Solutions. Retrieved from [Link]

-

DDBST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. DDBST GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde | C8H7BrO3 | CID 735818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Reactivity of the aldehyde group in 3-Bromo-5-chloro-2-methoxybenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-5-chloro-2-methoxybenzaldehyde

This document provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the nuanced interplay of electronic and steric factors that govern the molecule's behavior in key organic transformations. The insights and protocols herein are presented to facilitate predictable and efficient synthetic outcomes.

Molecular Architecture and Its Implications

This compound is a polysubstituted aromatic aldehyde with a unique arrangement of functional groups that creates a complex reactivity profile. The central reactive site is the carbonyl carbon of the aldehyde group, which is inherently electrophilic. The reactivity of this site is significantly modulated by the three substituents on the benzene ring.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25299-26-7 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

To understand the aldehyde's reactivity, we must dissect the influence of each substituent:

-

2-Methoxy Group (-OCH₃): Positioned ortho to the aldehyde, the methoxy group exerts two opposing electronic effects. It has a strong, electron-donating mesomeric effect (+M) that pushes electron density into the ring via resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Simultaneously, it has a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Critically, its ortho position introduces significant steric hindrance , which can physically impede the approach of nucleophiles to the carbonyl carbon.[2][3]

-

3-Bromo (-Br) and 5-Chloro (-Cl) Groups: As halogens, both bromine and chlorine are strongly electron-withdrawing through their inductive effects (-I).[4] This effect pulls electron density away from the aromatic ring, thereby increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it more susceptible to nucleophilic attack. Their meta positions relative to the aldehyde group mean their influence is primarily inductive.

The net reactivity of the aldehyde is a finely tuned balance between the activating (electron-withdrawing) effects of the halogens and the combined deactivating (resonance) and sterically hindering effects of the ortho-methoxy group.

Caption: Interplay of electronic and steric effects on the aldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone reaction for aldehydes.[5] The increased electrophilicity conferred by the halogen substituents suggests that this compound will be more reactive than simple methoxybenzaldehydes. However, the steric bulk of the ortho-methoxy group is a critical consideration.[3]

Causality in Experimental Design:

-

Reagent Choice: For sterically hindered aldehydes, smaller, more reactive nucleophiles are often required. For instance, organolithium reagents may be more effective than bulkier Grignard reagents.

-

Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃) can coordinate to the carbonyl oxygen, further increasing the carbonyl carbon's electrophilicity and accelerating the reaction to overcome the steric barrier.

Field-Proven Protocol: Grignard Reaction for Secondary Alcohol Synthesis

This protocol details the addition of methylmagnesium bromide to form 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanol.

Step-by-Step Methodology:

-

System Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is flame-dried and allowed to cool.

-

Reagent Introduction: Add this compound (10.0 g, 40.1 mmol) and 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0°C in an ice bath.

-

Causality: Anhydrous THF is crucial as Grignard reagents are strong bases and will be quenched by protic solvents like water. The 0°C temperature is maintained to control the exothermic nature of the addition reaction.

-

-

Grignard Addition: Add methylmagnesium bromide (1.4 M solution in THF/Toluene, 31.5 mL, 44.1 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Causality: Saturated NH₄Cl is a weak acid used to protonate the intermediate magnesium alkoxide to form the alcohol product while avoiding potential side reactions that could occur with stronger acids.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sources

The Strategic Deployment of 3-Bromo-5-chloro-2-methoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Substituted benzaldehydes, in particular, represent a cornerstone of synthetic medicinal chemistry, offering a versatile platform for the construction of complex molecular architectures.[1][2] Among these, 3-Bromo-5-chloro-2-methoxybenzaldehyde emerges as a molecule of significant interest. Its unique substitution pattern—a reactive aldehyde, a nucleophilic methoxy group, and two distinct halogen atoms at strategic positions—provides a rich chemical toolbox for the medicinal chemist. This guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere catalog of reactions to a nuanced discussion of its strategic value in the synthesis of biologically active compounds. We will delve into the causality behind its reactivity and provide field-proven insights into its deployment in the generation of lead compounds for a variety of therapeutic targets.

I. The Synthetic Potential of this compound: A Chemist's Perspective

The utility of this compound in medicinal chemistry is fundamentally rooted in the distinct reactivity of its constituent functional groups. The interplay between the aldehyde, the methoxy group, and the halogen atoms allows for a diverse array of chemical transformations, enabling the construction of a wide range of molecular scaffolds.

A. The Aldehyde: A Gateway to Molecular Complexity

The aldehyde functionality is a linchpin for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Its electrophilic nature makes it a prime target for nucleophilic attack, providing a reliable entry point for the introduction of diverse molecular fragments.

One of the most direct applications of the aldehyde group is in the synthesis of Schiff bases . The condensation of this compound with primary amines or hydrazides yields imines and hydrazones, respectively. These reactions are often straightforward to perform and result in products with significant biological potential. For instance, the condensation of the related 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide has been shown to produce a planar molecule with potential biological activity.[3][4] This planarity can be crucial for intercalation with DNA or for fitting into the active sites of enzymes.

Beyond Schiff base formation, the aldehyde is a versatile precursor for the synthesis of various heterocyclic systems. For example, it can participate in multicomponent reactions , such as the Hantzsch pyridine synthesis, to generate dihydropyridine scaffolds, which are known to possess a wide range of biological activities, including calcium channel blocking and neuroprotective effects.

B. The Halogens: Orthogonal Handles for Cross-Coupling

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature that elevates the synthetic value of this molecule. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular scaffold. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This provides an "orthogonal" handle for sequential functionalization.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an aryl halide, is a powerful tool for introducing new aryl or vinyl substituents. The higher reactivity of the C-Br bond allows for selective coupling at the 3-position, leaving the chlorine atom at the 5-position available for subsequent transformations. This strategy is invaluable for building complex biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be used to introduce alkynyl moieties, which can serve as rigid linkers or as precursors for the synthesis of various heterocyclic systems. The selective coupling at the bromine atom allows for the precise installation of an alkynyl group at the 3-position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful method for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals. The differential reactivity of the halogens allows for the selective introduction of an amino group at the 3-position, which can be a key pharmacophoric element in many drug candidates.

II. Potential Therapeutic Applications and Mechanistic Insights

The structural features of this compound and its derivatives suggest their potential utility in several therapeutic areas. The following sections will explore these potential applications, drawing on data from structurally related compounds and providing a mechanistic rationale for their proposed biological activity.

A. Anti-inflammatory Agents: Targeting the NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response. A study on the structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, demonstrated its ability to exert potent anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways.[5] This compound was shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to downregulate the expression of inflammatory cytokines.

The proposed mechanism of action involves the inhibition of IκB-α phosphorylation and degradation, which prevents the nuclear translocation of NF-κB. Additionally, it was found to reduce the phosphorylation of ERK and JNK, two key kinases in the MAPK pathway. Derivatives of this compound could be synthesized and screened for similar activities, with the potential for improved potency and pharmacokinetic properties.

Diagram: Inhibition of Pro-inflammatory Signaling Pathways

Caption: Proposed mechanism of anti-inflammatory action.

B. Anticancer Agents: Exploring Kinase Inhibition and Beyond

The development of targeted cancer therapies, particularly kinase inhibitors, has revolutionized oncology. The substituted benzaldehyde scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to functionalize the this compound core through cross-coupling reactions provides a powerful strategy for the synthesis of libraries of potential kinase inhibitors. For example, the bromine at the 3-position can be replaced with a heterocyclic moiety known to interact with the hinge region of a kinase, while the chlorine at the 5-position can be used to modulate solubility and other pharmacokinetic properties.

Furthermore, the formation of metal complexes with ligands derived from this aldehyde presents another avenue for anticancer drug development. Zinc(II) complexes of the related 3-bromo-5-chloro-salicylaldehyde have been synthesized and shown to possess biological activity.[6] These complexes could exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, or interference with key cellular signaling pathways.

C. Neuroprotective Agents: Modulating Oxidative Stress and Neuronal Signaling

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and dysregulation of neuronal signaling pathways are key contributors to the pathology of these diseases. Substituted benzaldehydes have been investigated for their neuroprotective properties. For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.[2] The unique electronic and steric properties of this compound could be leveraged to design novel neuroprotective agents with improved efficacy and target selectivity.

III. Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis of key intermediates and potential drug candidates from this compound. These protocols are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.[3]

Reaction: Condensation of this compound with a Hydrazide.

Materials:

-

This compound

-

Substituted benzohydrazide (e.g., 2-methoxybenzohydrazide)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add 1.0 equivalent of the substituted benzohydrazide to the solution.

-

Add a catalytic amount (1-2 drops) of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | 2-methoxybenzohydrazide | N'-(3-bromo-5-chloro-2-methoxybenzylidene)-2-methoxybenzohydrazide | ~85-95 |

| This compound | Isonicotinohydrazide | N'-(3-bromo-5-chloro-2-methoxybenzylidene)isonicotinohydrazide | ~80-90 |

Diagram: Schiff Base Synthesis Workflow

Caption: Workflow for Schiff base synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the selective cross-coupling at the 3-position (bromine) of this compound.

Reaction: Palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Na₂CO₃ (2.0 equivalents)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a degassed mixture of toluene and water, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).

-

Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Data Presentation:

| Aryl Boronic Acid | Product | Expected Yield (%) |

| Phenylboronic acid | 3-Phenyl-5-chloro-2-methoxybenzaldehyde | ~70-85 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-chloro-2-methoxybenzaldehyde | ~65-80 |

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

IV. Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide a platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. While the direct application of this specific aldehyde in the literature is still emerging, the wealth of data on structurally related compounds provides a strong rationale for its exploration in the development of novel anti-inflammatory, anticancer, and neuroprotective agents. The experimental protocols provided in this guide offer a starting point for researchers to unlock the full potential of this promising scaffold. Future research should focus on the systematic exploration of the chemical space accessible from this starting material, coupled with rigorous biological evaluation to identify new lead compounds for a range of diseases.

References

-

N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. National Institutes of Health. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. ResearchGate. [Link]

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions. [Link]

-

Synthesis, Structures, and Antibacterial Activities of 3-Methoxy-N '-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Dimethanol Solvates and 3-Hydroxy-N ' -. ResearchGate. [Link]

Sources

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzaldehydes, in particular, serve as versatile building blocks, offering a reactive aldehyde moiety for the construction of complex molecular architectures. Among these, 3-Bromo-5-chloro-2-methoxybenzaldehyde stands out as a key intermediate, embodying a unique convergence of steric and electronic properties conferred by its halogen and methoxy substituents. The presence of bromine and chlorine atoms at the meta-positions relative to the aldehyde provides distinct opportunities for regioselective cross-coupling reactions, while the ortho-methoxy group influences the conformation and reactivity of the aldehyde. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable compound, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 25299-26-7 | |

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| Appearance | Solid (Typical) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | - |

While a detailed historical account of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of halogenated aromatic compounds as pharmaceutical intermediates in the late 20th century. Its precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, was first synthesized in this period to explore novel molecular frameworks for agrochemical and pharmaceutical applications.[1]

Strategic Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process, commencing with the commercially available precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-Bromo-5-chlorosalicylaldehyde). This synthetic strategy is predicated on well-established and reliable organic transformations.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde

The precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5), is readily available from commercial suppliers.[2][3] Its synthesis is typically achieved through electrophilic aromatic substitution reactions on a substituted phenol. A common route involves the selective halogenation of a starting phenol, followed by a formylation reaction to introduce the aldehyde group ortho to the hydroxyl group.

Step 2: Methylation via Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group of 3-Bromo-5-chloro-2-hydroxybenzaldehyde to a methoxy ether is a classic Williamson ether synthesis. This reaction is highly efficient and proceeds via an SN2 mechanism.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq).

-

Formation of the Phenoxide: The mixture is stirred at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding potassium phenoxide. The progress of this step can be monitored by the dissolution of the starting material.

-

Methylation: A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) or methyl iodide (CH₃I), is added dropwise to the reaction mixture. The reaction is then typically heated to a moderate temperature (e.g., 50-60 °C) to ensure complete conversion.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton without causing side reactions. A polar aprotic solvent like DMF is chosen for its ability to dissolve both the starting material and the intermediate phenoxide salt, facilitating the SN2 reaction.

-

Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost and higher boiling point compared to methyl iodide, although both are effective.

-

Reaction Temperature: Gentle heating increases the rate of the SN2 reaction, ensuring a reasonable reaction time without promoting decomposition or side reactions.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of high-value, biologically active molecules. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

Caption: Synthetic utility of this compound.

Synthesis of Schiff Bases and Heterocyclic Compounds

The aldehyde functionality is a prime site for condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not only important in their own right but are also key intermediates in the synthesis of various nitrogen-containing heterocycles. For instance, condensation with o-phenylenediamines can lead to the formation of substituted benzimidazoles, a scaffold known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.

Precursor to Substituted Benzoic Acids and Benzyl Alcohols

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open up further synthetic possibilities, allowing for the incorporation of this substituted aromatic ring into larger molecules through ester or ether linkages.

Role in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature for advanced synthetic applications. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig reactions) allows for sequential, site-selective functionalization of the aromatic ring. This enables the construction of complex biaryl systems and other highly substituted aromatic compounds, which are common motifs in modern pharmaceuticals. The closely related intermediate, 3-Bromo-5-chloro-2-methoxypyridine, is highlighted for its utility in creating advanced agrochemicals and life-saving pharmaceuticals, underscoring the importance of this substitution pattern.[4]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. While its own discovery is not a landmark event, its utility is derived from the powerful combination of its reactive aldehyde group and the selectively addressable halogen substituents. The synthetic route to this compound is straightforward and relies on fundamental, high-yielding organic reactions. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of novel and complex molecular entities with the potential for significant biological activity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

-

SciELO. (2015). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-chloro-2-methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the strategic utilization of 3-Bromo-5-chloro-2-methoxybenzaldehyde as a foundational starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. While direct, one-pot cyclizations from this substrate are not extensively documented, its unique substitution pattern—comprising an aldehyde, a methoxy group, and two distinct halogen atoms—offers a rich platform for multi-step synthetic strategies. This guide presents detailed, field-proven insights and proposed protocols for the synthesis of key heterocyclic families, including benzofurans, quinolines, and quinazolines. The methodologies are grounded in established chemical principles, explaining the causality behind experimental choices and providing a framework for further synthetic exploration and drug discovery endeavors.

Introduction: The Strategic Value of this compound

The architectural complexity of pharmaceutical agents often relies on the creative and efficient assembly of heterocyclic cores. This compound emerges as a valuable, yet underutilized, building block in this context. Its key attributes for a synthetic chemist are:

-

A Reactive Aldehyde Handle: The formyl group is a versatile functional group, amenable to a wide array of transformations including condensations, oxidations, reductions, and olefications.

-

Ortho Methoxy Group: This group can act as a directing group in certain electrophilic substitutions and, more importantly, serves as a masked phenol. Selective demethylation can unmask a hydroxyl group, which is a crucial nucleophile in many classical heterocyclic cyclization reactions.

-

Differentiated Halogen Atoms: The presence of both bromine and chlorine atoms on the aromatic ring allows for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This differential reactivity is a powerful tool for introducing molecular diversity.

This document outlines robust, albeit sometimes multi-step, synthetic pathways to leverage these features for the construction of high-value heterocyclic systems.

Proposed Synthesis of Substituted Benzofurans

The benzofuran moiety is a prevalent core in numerous natural products and pharmaceuticals. A common synthetic route involves the cyclization of a 2-hydroxybenzaldehyde derivative. Here, we propose a two-step sequence starting with the selective demethylation of this compound.

Mechanistic Rationale

The synthesis hinges on the unmasking of the ortho-hydroxyl group, which can then act as an intramolecular nucleophile. Boron tribromide (BBr₃) is a powerful and frequently used reagent for the cleavage of aryl methyl ethers.[1][2][3] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[3] The resulting 3-bromo-5-chloro-2-hydroxybenzaldehyde can then undergo a Perkin rearrangement-type cyclization. The Perkin rearrangement is a well-established method for synthesizing benzofurans from coumarins, which are accessible from salicylaldehydes.[4][5] A more direct approach from the generated salicylaldehyde would be a reaction with an α-halo ketone followed by intramolecular cyclization.

Experimental Protocols

Step 1: Demethylation to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This protocol is based on established procedures for BBr₃-mediated demethylation of aryl methyl ethers.[1]

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | This compound | Precursor |

| Reagent | Boron tribromide (1M solution in DCM) | Demethylating agent |

| Solvent | Dichloromethane (DCM), anhydrous | Aprotic solvent |

| Temperature | 0 °C to room temperature | Controlled reaction |

| Reaction Time | 4-12 hours | To ensure completion |

| Work-up | Methanol, Water | Quenching and product isolation |

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Slowly add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise via a syringe. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-chloro-2-hydroxybenzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of a 2-Aroylbenzofuran Derivative

This protocol is an adaptation of known benzofuran syntheses from salicylaldehydes.[6]

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Precursor |

| Reagent | 2-Bromoacetophenone | Alkylating and cyclizing partner |

| Base | Potassium carbonate (K₂CO₃) | Base for deprotonation |

| Solvent | Acetone or DMF | Polar aprotic solvent |

| Temperature | Reflux | To drive the reaction |

| Reaction Time | 6-18 hours | To ensure completion |

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone or dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).

-

Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 2-aroyl-4-bromo-6-chlorobenzofuran.

Visualization of the Synthetic Pathway

Caption: Proposed synthesis of benzofurans.

Proposed Synthesis of Substituted Quinolines

The Friedländer annulation is a classic and efficient method for quinoline synthesis, typically involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[7][8][9][10][11] Since our starting material lacks the ortho-amino group, a multi-step approach is necessary to install this functionality.

Mechanistic Rationale

The proposed strategy involves the initial oxidation of the aldehyde to a carboxylic acid, followed by a Curtius or Hofmann rearrangement to install an amino group. However, a more direct, albeit challenging, approach would be a reductive amination. A more robust proposed pathway is the conversion of the aldehyde to a nitrile, followed by reduction to an amine. Given the presence of halogens, a final Friedländer cyclization would yield the desired quinoline core.

Experimental Protocols

Step 1: Conversion of Aldehyde to Oxime

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | This compound | Precursor |

| Reagent | Hydroxylamine hydrochloride | Oxime formation |

| Base | Sodium acetate or pyridine | Acid scavenger |

| Solvent | Ethanol/Water | Reaction medium |

| Temperature | Room temperature to reflux | To drive the reaction |

| Reaction Time | 1-4 hours | To ensure completion |

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature or gently reflux for 1-4 hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture and add cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry to obtain the corresponding oxime.

Step 2: Dehydration of Oxime to Nitrile

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | This compound oxime | Precursor |

| Reagent | Acetic anhydride or thionyl chloride | Dehydrating agent |

| Temperature | Reflux | To drive the reaction |

| Reaction Time | 1-3 hours | To ensure completion |

Procedure:

-

Gently heat the oxime (1.0 eq) with an excess of acetic anhydride under reflux for 1-3 hours.

-

Cool the reaction mixture and pour it into ice-water with stirring.

-

The nitrile will precipitate out. Filter the solid, wash thoroughly with water, and dry.

-

Alternatively, treat the oxime with thionyl chloride in a suitable solvent like toluene.

Step 3: Nitration and Reduction to form 2-Amino-3-bromo-5-chloro-6-methoxybenzaldehyde

A more direct approach to a suitable Friedländer precursor involves nitration followed by reduction.

Procedure (Nitration):

-

Dissolve this compound in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir for a few hours and then pour onto crushed ice. The nitro product will precipitate.

Procedure (Reduction):

-

The isolated nitrobenzaldehyde can be reduced to the corresponding aminobenzaldehyde using standard conditions, such as SnCl₂/HCl or Fe/acetic acid.[11]

Step 4: Friedländer Annulation

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | 2-Amino-3-bromo-5-chloro-6-methoxybenzaldehyde | Precursor |

| Reagent | Ketone with α-methylene group (e.g., acetone) | Cyclization partner |

| Catalyst | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | To catalyze condensation |

| Solvent | Ethanol or water | Reaction medium |

| Temperature | Reflux | To drive cyclodehydration |

| Reaction Time | 4-24 hours | To ensure completion |

Procedure:

-

Dissolve the 2-aminobenzaldehyde derivative (1.0 eq) in ethanol.

-

Add an excess of the ketone (e.g., acetone, 5-10 eq) and a catalytic amount of base (e.g., 10% aqueous NaOH).

-

Reflux the mixture for 4-24 hours, monitoring by TLC.

-

Cool the reaction, and the quinoline product may precipitate. If not, concentrate the solvent and purify by column chromatography.

Visualization of the Synthetic Workflow

Caption: Proposed pathways for quinoline synthesis.

Proposed Synthesis of Substituted Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles. A common route is the Niementowski synthesis from anthranilic acids.[10] Therefore, the primary challenge is the conversion of the starting aldehyde to an ortho-amino carboxylic acid.

Mechanistic Rationale

The proposed synthesis begins with the oxidation of the aldehyde to a carboxylic acid. The resulting benzoic acid derivative can then be nitrated ortho to the carboxylic acid (directed by the methoxy group), followed by reduction of the nitro group to an amine, yielding an anthranilic acid derivative. This intermediate can then undergo condensation with a formamide equivalent to furnish the quinazoline core.

Experimental Protocols

Step 1: Oxidation to Benzoic Acid

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | This compound | Precursor |

| Reagent | Potassium permanganate (KMnO₄) or Oxone® | Oxidizing agent |

| Solvent | Acetone/Water or DMF | Reaction medium |

| Temperature | Room temperature to reflux | To drive the reaction |

| Reaction Time | 2-8 hours | To ensure completion |

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent mixture like acetone/water.

-

Add potassium permanganate (KMnO₄) portion-wise, monitoring the color change from purple to brown (MnO₂).

-

After the reaction is complete (TLC), filter off the MnO₂ and wash with hot water.

-

Acidify the filtrate with HCl to precipitate the benzoic acid.

-

Filter the solid, wash with cold water, and dry.

Step 2 & 3: Nitration and Reduction

These steps would follow similar procedures as outlined in the quinoline synthesis (Section 3.2, Step 3), starting from the synthesized benzoic acid derivative to yield the corresponding anthranilic acid.

Step 4: Niementowski Quinazoline Synthesis

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | Substituted Anthranilic Acid | Precursor |

| Reagent | Formamide or N,N-Dimethylformamide | Carbon and nitrogen source |

| Temperature | 120-180 °C | To drive cyclization |

| Reaction Time | 2-6 hours | To ensure completion |

Procedure:

-

Heat a mixture of the anthranilic acid derivative (1.0 eq) and formamide (excess) at 120-180 °C for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

The quinazolinone product will precipitate. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualization of the Synthetic Pathway

Caption: Proposed synthesis of quinazolinones.

Conclusion

This compound represents a versatile and strategically valuable starting material for the synthesis of a variety of heterocyclic compounds. While direct cyclization pathways are not immediately apparent, its rich functionality allows for a range of chemical transformations to construct the necessary precursors for established heterocyclic syntheses. The proposed protocols in these application notes, based on sound and well-documented chemical principles, provide a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and materials science. The differential reactivity of the halogen atoms also opens up possibilities for late-stage functionalization using modern cross-coupling methodologies, further expanding the accessible chemical space.

References

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

- McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(21), 4929-4935.

- Willard, P. G., & Fryhle, C. B. (1980). Boron tribromide-dimethyl sulfide. A mild, selective reagent for cleavage of methyl ethers. Tetrahedron Letters, 21(39), 3731-3734.

-

Wikipedia. (2023, December 1). Perkin rearrangement. Retrieved from [Link]

- Donnelly, D. J., & Fitzpatrick, P. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 8089–8096.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

- Mansour, T. S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 43-239.

-

Semantic Scholar. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

- Marco-Contelles, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105.

- Niementowski, S. v. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2815.

Sources

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes

In the landscape of modern drug discovery and materials science, substituted benzaldehydes are invaluable molecular scaffolds. Their inherent reactivity and structural versatility make them cornerstone building blocks for a vast array of complex molecular architectures. Specifically, polysubstituted aromatic cores, such as the one found in 3-bromo-5-chloro-2-methoxybenzaldehyde, offer multiple, distinct points for synthetic elaboration. The aldehyde group provides a handle for forming heterocycles or for reductive amination, while the halogen atoms serve as prime sites for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, offering unparalleled efficiency and functional group tolerance for forging these critical bonds.[1][2] Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings have become indispensable tools, enabling chemists to construct complex molecules from simple precursors with high precision.[1] This guide provides a detailed technical overview and field-proven protocols for the selective functionalization of this compound, a substrate with differentiated reactivity at its two halogen positions. Understanding and exploiting this selectivity is key to its use as an advanced intermediate in multi-step syntheses.

Guiding Principle: Chemoselectivity in Di-halogenated Systems

The primary synthetic challenge and opportunity presented by this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The relative bond dissociation energies (C-Br < C-Cl) and the greater polarizability of the C-Br bond make it significantly more susceptible to oxidative addition. Consequently, with careful selection of catalyst, ligand, and reaction conditions, it is possible to achieve highly selective coupling at the C-3 (bromo) position while leaving the C-5 (chloro) position intact for subsequent transformations. This guide will focus exclusively on protocols designed to exploit this inherent chemoselectivity.

The Catalytic Heart: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a testament to their shared mechanistic underpinnings.[3] This cycle is the logical framework upon which all protocol designs are based.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate (in our case, the C-Br bond), forming a Pd(II) intermediate.[5]

-

Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[6] This protocol details the coupling of this compound with a representative arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 249.49 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 2.5 |

| 1,4-Dioxane, anhydrous | - | - | ~8 mL |

| Water, degassed | - | - | ~2 mL |

Step-by-Step Protocol

-

Vessel Preparation : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

-

Catalyst Addition : Briefly remove the septum and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), under a positive flow of inert gas (Argon or Nitrogen).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Add this mixture to the flask via syringe.[5] The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[5]

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-8 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-chloro-2-methoxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.

Causality and Optimization

-

The Base : A base is essential to activate the boronic acid, facilitating the transmetalation step.[7] K₂CO₃ is a good general-purpose base; for less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

-

The Ligand : Triphenylphosphine (in the form of Pd(PPh₃)₄) is a classic choice. For more challenging couplings (e.g., with sterically hindered partners or aryl chlorides), more electron-rich and bulky ligands like SPhos or XPhos, often used with a Pd(OAc)₂ precursor, can dramatically improve reaction rates and yields.[1]

-

The Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. The water helps to dissolve the inorganic base and facilitates the catalytic cycle.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are important structures in pharmaceuticals and organic materials. This reaction pairs an aryl halide with a terminal alkyne, utilizing both palladium and copper(I) co-catalysis.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 249.49 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (TEA), anhydrous | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | - | ~10 mL |

Step-by-Step Protocol

-

Vessel Preparation : To a flame-dried 25 mL Schlenk flask with a stir bar, add this compound (249 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas three times.

-

Solvent and Reagent Addition : Add anhydrous THF (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe. The amine acts as both the base and a solvent.

-

Alkyne Addition : Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.

-

Reaction Execution : Stir the reaction mixture at room temperature. A color change and the formation of a precipitate (triethylammonium bromide) are typically observed.

-

Monitoring : Monitor the reaction by TLC until completion (typically 1-4 hours).

-

Work-up : Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the salts.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the product, 5-chloro-2-methoxy-3-(phenylethynyl)benzaldehyde.

Causality and Optimization

-

Dual Catalysis : The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

-

The Base : An amine base like triethylamine or diisopropylethylamine is crucial. It neutralizes the hydrogen halide (HBr) formed during the reaction and helps deprotonate the terminal alkyne.

-

Oxygen Sensitivity : Sonogashira couplings are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a rigorously inert atmosphere is critical for achieving high yields of the desired cross-coupled product.

References

-

Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

van der Pijl, F., van der Veen, R., El-Mayas, I., Allaedema, R., & van der Vlugt, J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

-

Wikipedia. (2023). Cross-coupling reaction. Wikipedia. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Aslam, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

-

Thèse de doctorat. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse. [Link]

-

LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

-

Yu, Y., & Tambar, U. K. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. [Link]

-

Chaudhari, P. N., & Rindhe, S. S. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Knoevenagel Condensation of 3-Bromo-5-chloro-2-methoxybenzaldehyde with Active Methylene Compounds

Introduction: Strategic Synthesis of Biologically Relevant Scaffolds

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to synthetic organic chemistry.[1] It facilitates the reaction between a carbonyl compound and an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[2] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and materials.[1] For researchers, scientists, and professionals in drug development, the Knoevenagel condensation offers a direct route to molecular complexity and the exploration of novel chemical space.

This guide focuses on the Knoevenagel condensation of a specifically substituted aromatic aldehyde, 3-Bromo-5-chloro-2-methoxybenzaldehyde, with various active methylene compounds. The unique substitution pattern of this aldehyde, featuring electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group, presents both challenges and opportunities in synthesis. The resulting products, substituted benzylidenes, are of significant interest in medicinal chemistry due to their potential as anticancer agents and kinase inhibitors.[3][4] The strategic placement of halogen and methoxy groups can profoundly influence the biological activity and pharmacokinetic properties of the final compounds.

This document provides a comprehensive overview, including the synthesis of the starting aldehyde, detailed protocols for its condensation with representative active methylene compounds (malononitrile and ethyl cyanoacetate), and insights into the potential applications of the products in drug discovery.

Synthesis of the Starting Material: this compound

The targeted starting material, this compound, is not readily commercially available. Therefore, a two-step synthesis from a commercially available precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, is proposed.

Protocol 1: Methylation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This protocol details the methylation of the hydroxyl group of 3-Bromo-5-chloro-2-hydroxybenzaldehyde to yield the desired this compound.

Materials:

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Knoevenagel Condensation: Core Protocols and Mechanistic Insights

The Knoevenagel condensation of this compound with active methylene compounds proceeds via a base-catalyzed mechanism. The base abstracts an acidic proton from the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. Weak bases like piperidine or ammonium acetate are commonly employed to avoid self-condensation of the aldehyde.

Caption: Generalized mechanism of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, using ammonium acetate as a catalyst in ethanol.[6]

Materials:

-

This compound

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

-

Add a catalytic amount of ammonium acetate (0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-